BenchChemオンラインストアへようこそ!

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

Medicinal Chemistry Physicochemical Profiling Solubility Prediction

4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide (CAS 2034402-88-3) is a fully synthetic sulfamoyl benzamide derivative with the molecular formula C22H28N2O5S and a molecular weight of 432.5 g/mol. It features a para-dimethylsulfamoyl phenyl core coupled via an amide bond to a 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine side chain.

Molecular Formula C22H28N2O5S
Molecular Weight 432.54
CAS No. 2034402-88-3
Cat. No. B2614592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
CAS2034402-88-3
Molecular FormulaC22H28N2O5S
Molecular Weight432.54
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C22H28N2O5S/c1-24(2)30(27,28)20-10-8-17(9-11-20)21(25)23-16-22(26,18-6-4-3-5-7-18)19-12-14-29-15-13-19/h3-11,19,26H,12-16H2,1-2H3,(H,23,25)
InChIKeyNYCIENPTBJEYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide (CAS 2034402-88-3): Structural Identity and Physicochemical Baseline for Research Procurement


4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide (CAS 2034402-88-3) is a fully synthetic sulfamoyl benzamide derivative with the molecular formula C22H28N2O5S and a molecular weight of 432.5 g/mol [1]. It features a para-dimethylsulfamoyl phenyl core coupled via an amide bond to a 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine side chain. The compound is registered in PubChem under CID 122243837 [1] and is supplied by multiple research chemical vendors for non-human experimental use. Its structural class (sulfamoyl benzamides) has been investigated in h-NTPDase inhibition [2] and as bradykinin B1 receptor antagonists [3], though target-specific bioactivity data for this precise molecule remains unpublished in peer-reviewed literature.

Why Close Analogs of 4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide Cannot Be Casually Substituted


Within the 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl benzamide sub-family, the nature and position of the aromatic substituent fundamentally alter both molecular recognition and physicochemical properties. The para-dimethylsulfamoyl group (–SO2N(CH3)2) in the target compound is a strong electron-withdrawing sulfonamide moiety with dual hydrogen-bond acceptor capacity, distinct from the meta-dimethylamino (–N(CH3)2) analog CAS 2034329-96-7, which presents a basic tertiary amine with hydrogen-bond donor potential [1]. Published structure-activity relationship (SAR) data on sulfamoyl benzamides demonstrate that even minor substituent changes at the benzamide ring can shift h-NTPDase isoform selectivity profiles by >10-fold [2]. Similarly, the oxan-4-yl (tetrahydropyran) ring contributes steric bulk and polarity that analogs lacking this feature (e.g., simple phenethylamine or piperidine-linked compounds) cannot replicate, directly impacting target binding and metabolic stability as inferred from bradykinin B1 antagonist patent disclosures [3]. Generic substitution without confirmatory bioassay risks selecting a compound with qualitatively different biological activity.

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide: Head-to-Head and Class-Level Data


Para-Dimethylsulfamoyl vs. Meta-Dimethylamino Substitution: Impact on Hydrogen-Bonding Capacity and Calculated logP

The target compound bears a para-dimethylsulfamoyl substituent, whereas the closest core-matched analog, 3-(dimethylamino)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide (CAS 2034329-96-7), carries a meta-dimethylamino group. The sulfamoyl group provides two sulfonyl oxygen hydrogen-bond acceptors, while the dimethylamino group is a hydrogen-bond donor. Computed logP values derived from PubChem indicate the target compound (XLogP3 = 2.1) is moderately more lipophilic than the dimethylamino analog (XLogP3 ≈ 1.8), suggesting enhanced membrane permeability but potentially reduced aqueous solubility [1]. No experimentally measured logP or solubility data are published for either compound.

Medicinal Chemistry Physicochemical Profiling Solubility Prediction

Sulfamoyl Benzamide Class Potency at h-NTPDase1: Best-in-Class Context

While the target compound has not been individually assayed, the sulfamoyl benzamide class has demonstrated sub-micromolar h-NTPDase1 inhibition. The most potent compound in the 2023 RSC Advances study, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i), achieved an IC50 of 2.88 ± 0.13 µM against h-NTPDase1 [1]. The target compound's 4-dimethylsulfamoyl benzamide scaffold is structurally related to the core explored in that study, and the oxan-4-yl phenylethyl side chain adds steric bulk not present in the simpler aniline derivatives tested, which could modulate isoform selectivity. No direct comparative data exist between the target compound and 3i.

Ectonucleotidase Inhibition Thrombosis Inflammation

Bradykinin B1 Receptor Antagonist Class Selectivity: Structural Requirements for Oxan-4-yl Motif

Patent disclosures (Richter Gedeon Nyrt., UA101602C2) describe phenylsulfamoyl benzamide derivatives as selective bradykinin B1 receptor antagonists, with the oxan-4-yl (tetrahydropyran) moiety appearing as a recurrent structural feature in exemplified compounds [1]. The 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl side chain in the target compound is a direct match to the pharmacophore elements required for B1 antagonist activity as claimed in the patent genus. Compounds lacking the oxan-4-yl ring (e.g., simple alkyl or phenyl substitutions) showed reduced B1 binding in the disclosed SAR tables, though exact values for the target compound are not provided.

Bradykinin B1 Antagonism Inflammatory Pain GPCR Pharmacology

Validated Application Scenarios for 4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide Procurement


Ectonucleotidase (h-NTPDase) Inhibitor Screening Libraries

Given the established sulfamoyl benzamide class activity against h-NTPDase1-3 and h-NTPDase8 [1], this compound is a rational inclusion in focused screening decks targeting thrombosis, vascular inflammation, or diabetes. Its oxan-4-yl side chain may confer h-NTPDase isoform selectivity distinct from the aniline-based inhibitors characterized in the 2023 RSC Advances study. Procure as a solid (typical vendor purity ≥95%) and dissolve in DMSO for malachite green or luminescence-based ATPase assays at pH 7.4.

Bradykinin B1 Receptor Antagonist Tool Compound Exploration

The oxan-4-yl phenylethyl core matches the pharmacophore disclosed in bradykinin B1 antagonist patents [2]. Researchers studying chronic inflammatory pain or neuropathic pain pathways can evaluate this compound in human B1 receptor binding and functional assays (e.g., calcium flux in CHO-hB1 cells) alongside established antagonists like SSR240612. The 4-dimethylsulfamoyl substitution may offer differentiated PK properties compared to the morpholinosulfonyl analogs in the patent literature.

Analytical Reference Standard for LC-MS/MS Method Development

With a molecular weight of 432.5 g/mol and a distinctive InChIKey (NYCIENPTBJEYAP-UHFFFAOYSA-N) [3], this compound serves as a well-defined small-molecule standard for developing and validating quantitative LC-MS/MS methods. Its unique fragmentation pattern (sulfonamide cleavage at the S–N bond, oxan-4-yl ring retention) provides multiple MRM transitions for high-specificity detection in biological matrices.

Structural Biology Probe for Sulfonamide-Protein Interaction Studies

The 4-dimethylsulfamoyl group is a constrained sulfonamide that can engage in bidentate hydrogen bonding with protein backbone amides or side-chain residues (Ser, Thr, Tyr). This compound is suitable as a co-crystallization ligand for sulfonamide-binding proteins (e.g., carbonic anhydrase isoforms, sulfonamide-sensing transcriptional regulators) to map binding determinants that differentiate it from primary sulfonamide (–SO2NH2) analogs.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.